N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide
Description
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole moiety. This structure combines a bicyclic aromatic system (benzothiazole) with a partially saturated cyclopentapyrazole, conferring unique electronic and steric properties. The benzo[d]thiazole scaffold is recognized for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity, while the tetrahydrocyclopenta[c]pyrazole group may enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-14(10-3-2-4-11(10)18-19)17-15(20)9-5-6-12-13(7-9)21-8-16-12/h5-8H,2-4H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJTZYXBQKOFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[c]pyrazole intermediate, followed by the introduction of the benzo[d]thiazole moiety through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole derivatives exhibit promising anticancer properties. The benzo[d]thiazole moiety is known for its ability to inhibit cancer cell proliferation. For instance, derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines, showing significant activity that suggests potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Similar pyrazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. Studies have shown that modifications to the pyrazole structure can enhance antimicrobial potency, making it a candidate for further development in treating infectious diseases .
Agricultural Applications
Fungicidal Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide has potential applications in crop protection as a fungicide. Research into related compounds has shown that they can effectively inhibit the growth of phytopathogenic fungi. The structure-activity relationship studies indicate that specific modifications can lead to improved efficacy against common agricultural pathogens .
Herbicidal Activity
In addition to fungicidal properties, there is emerging evidence that compounds within this chemical class may exhibit herbicidal activity. Preliminary studies suggest that these compounds can disrupt plant growth by interfering with key metabolic pathways . Further research is warranted to explore these effects in field conditions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer potential of benzo[d]thiazole derivatives. The researchers synthesized several analogs and assessed their cytotoxicity against breast cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxic activity compared to standard chemotherapy agents .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, researchers tested various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that some derivatives exhibited lower minimum inhibitory concentrations compared to conventional antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 3: Agricultural Use
A comprehensive study evaluated the antifungal activity of pyrazole-based compounds against several fungal strains responsible for crop diseases. The findings showed that specific structural modifications led to increased antifungal efficacy, positioning these compounds as viable candidates for agricultural fungicides .
Mechanism of Action
The mechanism by which N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Compound 3t (N-Cyclopentyl-6-((5-(cyclopentylamino)pentyl)oxy)benzo[d]thiazole-2-carboxamide): Shares the benzo[d]thiazole-carboxamide core but substitutes the tetrahydrocyclopenta[c]pyrazole with a cyclopentyl group and an extended alkoxy chain.
- Compound 38 (7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-9H-pyrimido[4,5-b]indol-4-amine) : Retains the 2-methyltetrahydrocyclopenta[c]pyrazole group but replaces benzothiazole with a pyrimidoindole system. The addition of a dimethylisoxazole substituent may enhance selectivity for bromodomain targets, as evidenced by its role in BET inhibition studies .
- N-(2-Chloro-6-methylphenyl)-5-thiazolecarboxamide derivatives : These compounds (e.g., ) feature a thiazole-carboxamide backbone with chloro-methylphenyl substituents. The electron-withdrawing chlorine atom may improve binding affinity to kinases or proteases compared to the methyl group in the target compound .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (C₁₆H₁₆N₄OS; MW 320.39 g/mol) is lighter than Compound 38 (C₂₄H₂₆N₇O₂; MW 444.21 g/mol), suggesting better bioavailability. The benzothiazole’s sulfur atom may enhance solubility compared to Compound 3t ’s alkoxy chain, which introduces lipophilicity .
- Spectroscopic Data : The target’s ¹H NMR would likely show peaks for the methyl group (δ ~2.3 ppm) and cyclopentapyrazole protons (δ 2.3–2.8 ppm), analogous to Compound 38’s NMR profile .
Biological Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[d]thiazole core linked to a pyrazole derivative. Its molecular formula is , with a molecular weight of approximately 278.34 g/mol. The presence of the thiazole and pyrazole rings suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often interact with multiple biological pathways. Key mechanisms include:
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of compounds related to N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole derivatives:
Case Studies
- Antibacterial Efficacy : In a study evaluating a series of benzothiazole derivatives, compounds showed enhanced antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. The presence of specific substituents was crucial for improving activity and selectivity towards bacterial topoisomerases .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of benzo[d]thiazole derivatives on human cancer cell lines. The findings indicated that certain compounds exhibited selective cytotoxicity against leukemia cells while sparing normal lymphocytes .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole and pyrazole derivatives revealed that modifications at specific positions significantly influenced biological activity. For instance, larger lipophilic groups at position 4 of the thiazole ring improved potency against bacterial targets .
Q & A
Q. What are the common synthetic routes for preparing N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via condensation reactions between benzo[d]thiazole-6-carboxylic acid derivatives and functionalized pyrazoline intermediates. For example, similar heterocyclic systems (e.g., pyrazolines fused with benzo[d]thiazole) are synthesized by reacting hydrazine derivatives with α,β-unsaturated ketones in ethanol under reflux . Optimization involves varying solvents (e.g., ethanol, DMF), temperatures (80–120°C), and catalysts (e.g., acetic acid for cyclization). Reaction progress is monitored via TLC, and yields are improved by stepwise purification (e.g., recrystallization from ethanol/water mixtures) .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12 h | 55–76% | |
| Purification | Recrystallization (DMF/H₂O) | 95% purity |
Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral discrepancies resolved?
Methodological Answer: 1H/13C NMR and HRMS are essential. For benzo[d]thiazole-pyrazoline hybrids, key NMR signals include:
- Pyrazoline NH protons at δ 8.5–9.5 ppm .
- Thiazole C=S stretching at 650–700 cm⁻¹ in IR . Discrepancies between calculated and observed HRMS data (e.g., mass error > 5 ppm) are resolved by verifying synthetic intermediates or using alternative ionization methods (e.g., ESI vs. EI) .
Example Spectral Data :
| Technique | Key Peaks | Reference |
|---|---|---|
| 1H NMR | δ 2.35 (s, 3H, CH₃), δ 7.8–8.2 (m, aromatic H) | |
| HRMS | [M+H]+ Calc.: 355.1210, Found: 355.1208 |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and guide synthetic modifications?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict electron-deficient regions (e.g., pyrazoline NH) prone to electrophilic substitution. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic sites on the benzo[d]thiazole ring, enabling targeted functionalization (e.g., introducing electron-withdrawing groups at position 6) . MD simulations assess solubility by calculating logP values, aligning with experimental HPLC retention times .
Example Computational Results :
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | |
| logP (predicted) | 2.8 |
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
Methodological Answer: Contradictions arise from assay conditions (e.g., cell line variability, serum concentration). For instance, antibacterial activity in S. aureus (MIC = 8 µg/mL) may differ in E. coli (MIC = 32 µg/mL) due to membrane permeability differences. Validate results using:
Q. How is the compound’s stability under physiological conditions assessed, and what derivatization improves pharmacokinetics?
Methodological Answer: Stability is tested via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
